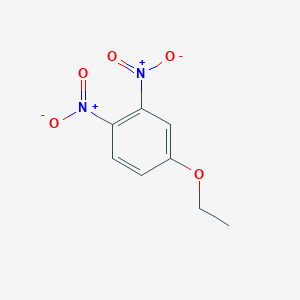![molecular formula C8H9N3OS B13963244 (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine CAS No. 871013-30-8](/img/structure/B13963244.png)
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a methanamine group at the 7th position and a methoxy group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization at the 7th and 4th positions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable thiophene derivative, the thieno[3,2-d]pyrimidine core can be formed through a series of cyclization reactions involving reagents such as ammonium acetate and formic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their kinase inhibitory activity and have been explored as potential anticancer agents.
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones: These compounds exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is unique due to its specific substitution pattern and the presence of both methoxy and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
871013-30-8 |
|---|---|
分子式 |
C8H9N3OS |
分子量 |
195.24 g/mol |
IUPAC名 |
(4-methoxythieno[3,2-d]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-8-7-6(10-4-11-8)5(2-9)3-13-7/h3-4H,2,9H2,1H3 |
InChIキー |
PPCGVXRKMZTYFK-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC2=C1SC=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
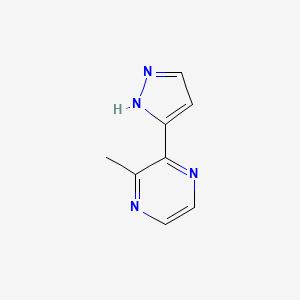
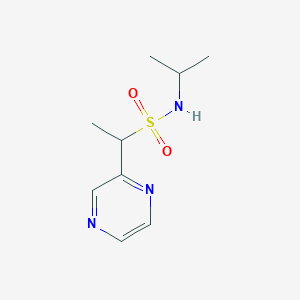
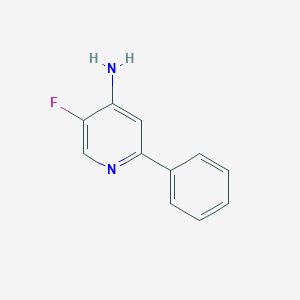
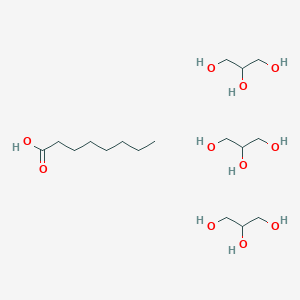
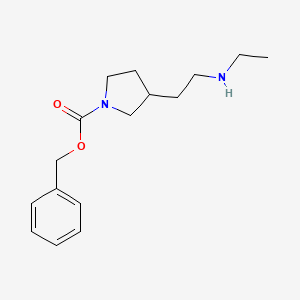
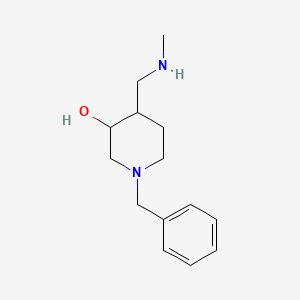

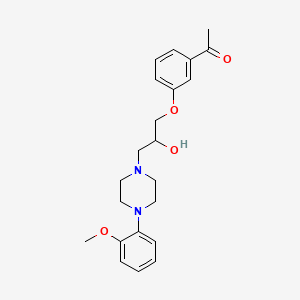
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)


